molecular formula C10H21N3 B12911200 3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine CAS No. 59436-24-7

3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine

Cat. No.: B12911200
CAS No.: 59436-24-7
M. Wt: 183.29 g/mol
InChI Key: YNJAAUVNGQKGEF-UHFFFAOYSA-N
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Description

3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine is a complex organic compound with a unique structure that includes a hexahydropyrrolo[1,2-a]pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the hexahydropyrrolo[1,2-a]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-
  • Cyclo(leucyloprolyl)
  • L-Phe-D-Pro lactam
  • Cyclo(Leu-Pro)
  • Cyclo-Leu-Pro-diketopiperazine

Uniqueness

3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine is unique due to its specific structural features and the presence of the hexahydropyrrolo[1,2-a]pyrazine ring

Properties

CAS No.

59436-24-7

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-amine

InChI

InChI=1S/C10H21N3/c11-4-2-5-12-7-8-13-6-1-3-10(13)9-12/h10H,1-9,11H2

InChI Key

YNJAAUVNGQKGEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)CCCN

Origin of Product

United States

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